3-Bromo-5-isoxazolecarboxaldehyde
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Overview
Description
3-Bromo-5-isoxazolecarboxaldehyde is a chemical compound with the molecular formula C4H2BrNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isoxazolecarboxaldehyde has been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For example, 3,5-disubstituted isoxazoles were prepared by the reaction of oxime and an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and 5% triethylamine via the in situ generated nitrile oxide intermediate .Physical And Chemical Properties Analysis
3-Bromo-5-isoxazolecarboxaldehyde has a molecular weight of 175.97 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-5-isoxazolecarboxaldehyde is a key substrate in organic synthesis, contributing to the development of novel compounds through various chemical reactions. For instance, it undergoes fast Baylis-Hillman reactions with activated alkenes to yield adducts that can be further modified into isoxazole-substituted pyrazolin-3-ones and γ-butyrolactones (Patra et al., 2001). This versatility underscores its utility in creating compounds with potential applications in medicinal chemistry and materials science.
Optoelectronic Applications
The compound has been identified as a building block for the elaboration of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, which are of great interest for optoelectronic applications (Dall’Agnese et al., 2017). Such applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices, highlighting its significance in the advancement of electronic materials.
Biological Activity
Research on derivatives of 3-Bromo-5-isoxazolecarboxaldehyde has also explored their potential biological activities. For example, 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been studied for their antitubercular and antimicrobial activities (Popat et al., 2004). Additionally, isoxazole-based combinatorial libraries generated from 3-substituted phenyl-5-isoxazolecarboxaldehydes have been evaluated for antithrombin activity in vivo, indicating potential for antithrombotic agents (Batra et al., 2002).
Fluorinated Isoxazole Derivatives
The synthesis of fluorinated isoxazole derivatives from 3-Bromo-5-isoxazolecarboxaldehyde demonstrates its role in producing compounds with enhanced chemical and physical properties. These derivatives have been explored for various applications, including as building blocks for pharmaceuticals and agrochemicals (Chalyk et al., 2019).
Antitumor Activity
Furthermore, heteroannulated carbazoles derived from reactions involving 3-Bromo-5-isoxazolecarboxaldehyde have been screened for in vitro antitumor activity. Preliminary studies indicate the potential of certain derivatives as antitumor agents, showcasing the compound's contribution to the development of new chemotherapeutic options (Murali et al., 2017).
Safety And Hazards
Future Directions
Isoxazole derivatives are gaining attention in the field of drug discovery due to their significant biological interests . The development of eco-friendly synthetic strategies and alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction . Furthermore, 3-bromo-isoxazoline derivatives, which are designed to bind and inhibit GAPDH activity, represent a new class of anti-cancer compounds targeting glycolysis .
properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNLDFDLLMAJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564972 |
Source
|
Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isoxazolecarboxaldehyde | |
CAS RN |
220780-57-4 |
Source
|
Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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